1H and 13C NMR chemical shifts for 2-Benzamido-1,3-oxazole-4-carboxylic acid
1H and 13C NMR chemical shifts for 2-Benzamido-1,3-oxazole-4-carboxylic acid
An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 2-Benzamido-1,3-oxazole-4-carboxylic Acid
Introduction
2-Benzamido-1,3-oxazole-4-carboxylic acid is a heterocyclic compound featuring a central oxazole ring substituted with a benzamido group at the 2-position and a carboxylic acid at the 4-position. This molecular architecture is of significant interest to researchers in medicinal chemistry and materials science. The oxazole core is a key structural motif in numerous pharmacologically active molecules. A precise understanding of the molecular structure is fundamental for establishing structure-activity relationships (SAR) and for the rational design of novel derivatives.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules in solution. This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectral data for 2-Benzamido-1,3-oxazole-4-carboxylic acid. It is designed for researchers, scientists, and drug development professionals, offering not just spectral data but also the underlying principles, experimental protocols, and data interpretation strategies necessary for confident structural characterization.
Molecular Structure and Atom Numbering Convention
For clarity in spectral assignments, a systematic atom numbering convention is essential. The structure below illustrates the numbering used throughout this guide.
Caption: Molecular structure and atom numbering for 2-Benzamido-1,3-oxazole-4-carboxylic acid.
Foundational Principles: Factors Influencing Chemical Shifts
The chemical shift (δ) of a nucleus in an NMR spectrum is determined by its local electronic environment. For 2-Benzamido-1,3-oxazole-4-carboxylic acid, the key factors are:
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Electronic Effects of Heteroatoms: The electronegative oxygen (O1) and nitrogen (N3) atoms in the oxazole ring withdraw electron density from the ring carbons (C2, C4, C5), causing them to be deshielded and resonate at a lower field (higher ppm). C2 is particularly deshielded as it is bonded to both heteroatoms.
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Inductive and Resonance Effects of Substituents:
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The carboxylic acid group (-COOH) is strongly electron-withdrawing, which deshields the adjacent C4 and C5 atoms of the oxazole ring.
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The benzamido group (-NH-CO-Ph) has a dual effect. The carbonyl group is electron-withdrawing, while the nitrogen lone pair can participate in resonance. The overall effect is complex, influencing both the oxazole and the phenyl rings.
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Aromaticity: Both the oxazole and phenyl rings are aromatic. The ring currents generated in a magnetic field lead to significant deshielding of the protons attached to these rings (H5, H-ortho, H-meta, H-para), causing them to appear in the characteristic aromatic region of the ¹H NMR spectrum (typically δ 7-9 ppm).
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Solvent Effects and Hydrogen Bonding: The presence of two labile protons (-NH and -COOH) makes the choice of solvent critical. In protic solvents, these protons can exchange rapidly, leading to signal broadening or disappearance. In aprotic polar solvents like DMSO-d₆, hydrogen bonding with the solvent slows this exchange, allowing for the observation of distinct signals for these protons, often at very high chemical shifts.
Experimental Protocol: NMR Data Acquisition
A standardized workflow is crucial for obtaining high-quality, reproducible NMR data. This process ensures accurate structural confirmation.
Caption: Standard experimental workflow for NMR-based structural elucidation.
Step-by-Step Methodology
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Sample Preparation:
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Accurately weigh 5-10 mg of purified 2-Benzamido-1,3-oxazole-4-carboxylic acid.[1]
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Choose an appropriate deuterated solvent. DMSO-d₆ is highly recommended due to its ability to dissolve the compound and to slow the exchange of the acidic -COOH and amide -NH protons, allowing for their observation.[1]
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Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a small vial.
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Using a clean pipette, transfer the solution into a 5 mm NMR tube.
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Data Acquisition:
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Acquire a standard ¹H NMR spectrum.
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Acquire a ¹³C NMR spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ groups.
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For unambiguous assignment, acquire 2D NMR spectra such as COSY, HSQC, and HMBC.
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Data Processing:
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Process the raw data (Free Induction Decay - FID) by applying a Fourier transform.
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Carefully phase the spectrum to obtain a flat baseline.[1]
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Reference the chemical shift scale. For DMSO-d₆, the residual solvent peak appears at ~2.50 ppm for ¹H and 39.52 ppm for ¹³C NMR.
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¹H and ¹³C NMR Spectral Data and Interpretation
While experimental spectra for this exact molecule are not widely published, we can predict the chemical shifts with high accuracy based on data from analogous structures and established principles of NMR spectroscopy.[2][3]
Predicted ¹H NMR Spectrum (in DMSO-d₆, 400 MHz)
The ¹H NMR spectrum is characterized by distinct signals for the oxazole, phenyl, amide, and carboxylic acid protons.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale and Notes |
| -COOH | > 13.0 | Broad Singlet (br s) | 1H | The carboxylic acid proton is highly deshielded due to hydrogen bonding with the DMSO solvent. This signal is exchangeable with D₂O.[1] |
| -NH- | 11.0 - 11.5 | Broad Singlet (br s) | 1H | The amide proton is also significantly deshielded and engages in hydrogen bonding. This signal is also exchangeable with D₂O. |
| H5 (Oxazole) | 8.8 - 9.0 | Singlet (s) | 1H | This proton is on an electron-deficient aromatic ring, adjacent to an oxygen atom, resulting in a strong downfield shift. |
| H-ortho (Benzamido) | 8.0 - 8.2 | Doublet (d) or Multiplet (m) | 2H | These protons are ortho to the electron-withdrawing amide carbonyl group, causing significant deshielding. |
| H-para (Benzamido) | 7.6 - 7.8 | Triplet (t) or Multiplet (m) | 1H | The para proton is less affected by the carbonyl group compared to the ortho protons. |
| H-meta (Benzamido) | 7.5 - 7.7 | Triplet (t) or Multiplet (m) | 2H | The meta protons are the least deshielded of the phenyl protons. Signals may overlap with the para proton. |
Predicted ¹³C NMR Spectrum (in DMSO-d₆, 100 MHz)
In the ¹³C NMR spectrum, the quaternary carbons (those without attached protons) will typically show weaker signals.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale and Notes |
| C=O (Carboxylic Acid) | 162 - 165 | The carboxylic acid carbonyl carbon is highly deshielded. |
| C2 (Oxazole) | 159 - 161 | This carbon is bonded to two electronegative heteroatoms (O and N), resulting in a very downfield shift.[1] |
| C=O (Amide) | 157 - 159 | The amide carbonyl is also significantly deshielded. |
| C4 (Oxazole) | 138 - 142 | This quaternary carbon is part of the aromatic system and is attached to the electron-withdrawing carboxyl group. |
| C5 (Oxazole) | 135 - 138 | This is the only protonated carbon on the oxazole ring. Its chemical shift is influenced by the adjacent oxygen and C4-COOH group. |
| C-ipso (Benzamido) | 132 - 134 | The phenyl carbon directly attached to the amide carbonyl group. |
| C-para (Benzamido) | 130 - 132 | |
| C-ortho (Benzamido) | 128 - 130 | |
| C-meta (Benzamido) | 127 - 129 | The chemical shifts of the benzamido phenyl carbons follow predictable substitution patterns. |
Advanced 2D NMR for Unambiguous Assignment
For complex molecules, 1D NMR spectra can have overlapping signals. 2D NMR techniques are indispensable for confirming the proposed structure by revealing connectivity between atoms.
Caption: Relationship between key 1D and 2D NMR experiments for structural elucidation.
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COSY (Correlation Spectroscopy): This experiment would reveal the coupling network within the benzamido phenyl ring, showing correlations between H-ortho and H-meta, and between H-meta and H-para. This helps to trace the spin system.
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HSQC (Heteronuclear Single Quantum Coherence): This spectrum directly correlates each proton with the carbon to which it is attached. It would show clear cross-peaks for C5-H5, C-ortho/H-ortho, C-meta/H-meta, and C-para/H-para.
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HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most crucial experiment for assigning the full carbon skeleton, especially the quaternary carbons.[1] Key expected correlations include:
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From H5 to C4 and C2 , confirming the oxazole ring structure.
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From the -NH proton to C2 and the amide C=O .
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From the H-ortho protons to the amide C=O and C-meta , confirming the benzamido fragment.
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Conclusion
The ¹H and ¹³C NMR spectra of 2-Benzamido-1,3-oxazole-4-carboxylic acid provide a rich source of information for its structural verification. The key diagnostic signals include the downfield singlet for the oxazole H5 proton, the two distinct, exchangeable signals for the -NH and -COOH protons in DMSO-d₆, and the characteristic patterns of the benzamido phenyl group. The carbon spectrum is defined by three low-field signals corresponding to the two carbonyl carbons and the C2 of the oxazole ring. While 1D NMR provides a strong foundation for assignment, the application of 2D NMR techniques like COSY, HSQC, and particularly HMBC, is essential for the complete and unambiguous assignment of all proton and carbon resonances. This guide provides the necessary framework for researchers to confidently interpret the NMR data of this important heterocyclic scaffold and its future derivatives.
References
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Koch, R., & Klein, A. (2017). Simulation of NMR chemical shifts in heterocycles: a method evaluation. Journal of Molecular Modeling, 23(1), 18. [Link]
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Hughes, D. L., et al. (2021). On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. ACS Omega, 6(33), 21485–21491. [Link]
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Silva, M., & Cavaleiro, J. (2011). Advanced NMR techniques for structural characterization of heterocyclic structures. Comprehensive Organic Chemistry Experiments for the Laboratory Classroom, 345-358. [Link]
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Al-Rawi, J. M. A., & Elias, M. A. (1988). ¹³C NMR Spectra of Some Substituted 1,2,4-Oxidiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. Magnetic Resonance in Chemistry, 26(11), 996-998. [Link]
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Elyashberg, M., Williams, A. J., & Martin, G. E. (2012). Chapter 3: Methods of NMR Spectrum Prediction and Structure Verification. In Structure Elucidation in Organic Chemistry. Royal Society of Chemistry. [Link]
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PubChem. (n.d.). 2-Phenyl-oxazole-4-carboxylic acid. National Center for Biotechnology Information. [Link]
